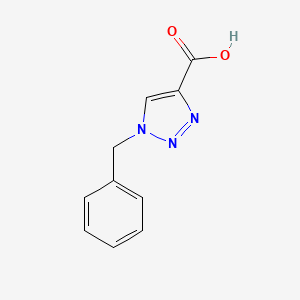

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGIDQCWBSDLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585453 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-12-6 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, lauded for its chemical stability and capacity for diverse biological interactions. The introduction of a benzyl group at the N1 position and a carboxylic acid at the C4 position, as in 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, creates a molecule with a unique combination of lipophilicity and hydrogen-bonding potential. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise for their antimicrobial and anticancer properties.[1][2]

The mechanism of action for this class of compounds often involves targeted interactions with specific enzymes. For instance, as a carbonic anhydrase inhibitor, it can bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects.[1] The triazole ring and the carboxylic acid group are crucial for its binding affinity and specificity.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | [1][3][4] |

| Molecular Weight | 203.20 g/mol | [1][3][4] |

| CAS Number | 28862-12-6 | [4] |

| Boiling Point | 453.798°C at 760 mmHg | [4] |

| Flash Point | 228.249°C | [4] |

Synthesis and Structural Elucidation

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is most commonly achieved through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[5] This approach offers high yields, mild reaction conditions, and excellent regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prevalent method for this synthesis.[6][7]

Synthetic Workflow: A Step-by-Step Protocol

The following protocol details a reliable method for the synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

Caption: Applications of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives.

Conclusion

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a compound with significant potential in the field of medicinal chemistry. Its robust synthesis via click chemistry, coupled with its versatile chemical nature, makes it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an insight into its applications, serving as a valuable resource for researchers and drug development professionals.

References

-

PrepChem. (n.d.). Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

- Pokhodylo, N. T., Tupychak, M. A., Bonetskyi, O. O., Grynchyshyn, N. M., & Matiychuk, V. S. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 32(2), 284–293.

- Mangione, M. I., Spanevello, R. A., & Anzardi, M. B. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances, 7(82), 52029-52037.

- García-Garcés, P., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(9), 1935-1942.

- Zhao, B., et al. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry, 136, 596-602.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of ChemTech Research, 8(11), 359-368.

- Zhao, H. (2011). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o322.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2018). Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. Retrieved from [Link]

- González-Calderón, D., et al. (2016). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México, 10(3), 369-380.

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

- Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 133-141.

-

PubChem. (n.d.). 1-benzyl-5-methyl-1h-t[1][2][8]riazole-4-carboxylic acid 6-alpha-d-galactopyranose ester. Retrieved from [Link]

- Zhao, H. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1258.

- Yilmaz, S. S., & Sendil, O. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry, 30(1), 28-40.

- González-Calderón, D., et al. (2016). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México, 10(3), 369-380.

Sources

- 1. 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid|CAS 28862-12-6 [benchchem.com]

- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. sinfoochem.com [sinfoochem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]

- 7. scielo.br [scielo.br]

- 8. prepchem.com [prepchem.com]

A Comprehensive Spectroscopic Guide to 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic properties of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and interpretation, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

The 1,2,3-triazole core is a prominent scaffold in drug discovery, known for its metabolic stability and ability to engage in hydrogen bonding. The title compound, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, combines this versatile heterocycle with a benzyl group, enhancing its lipophilicity, and a carboxylic acid moiety, providing a handle for further functionalization or interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount to confirming its molecular structure and purity, which are critical for any subsequent application. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively provide an unambiguous structural fingerprint of this molecule.

Synthesis and Structural Confirmation: A Foundational Overview

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is typically achieved via a 1,3-dipolar cycloaddition reaction between benzyl azide and propiolic acid.[1] This reaction, often referred to as a "click" reaction, is highly efficient and regioselective, primarily yielding the 1,4-disubstituted product.

Caption: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

The subsequent sections will detail the spectroscopic techniques used to confirm the successful synthesis and structural integrity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The use of DMSO-d₆ is advantageous due to its ability to dissolve the carboxylic acid and to observe the exchangeable acidic proton. The spectrum is recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Data Interpretation:

The ¹H NMR spectrum of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is expected to show distinct signals corresponding to the protons of the benzyl group, the triazole ring, and the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.5 | s | 1H | triazole-H |

| ~7.3-7.4 | m | 5H | Phenyl-H |

| ~5.6 | s | 2H | -CH₂- |

Causality Behind Assignments:

-

Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a broad singlet at a very downfield chemical shift.

-

Triazole Proton (~8.5 ppm): The proton on the C5 of the triazole ring is in an electron-deficient environment, leading to a downfield singlet. Its chemical shift is a key indicator of the 1,4-substitution pattern.

-

Phenyl Protons (~7.3-7.4 ppm): The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in the aromatic region.

-

Methylene Protons (~5.6 ppm): The two protons of the methylene bridge between the phenyl and triazole rings are chemically equivalent and appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the triazole ring and the phenyl group.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | -COOH |

| ~142 | triazole-C4 |

| ~135 | triazole-C5 |

| ~129 | Phenyl-C (para) |

| ~128.5 | Phenyl-C (ortho) |

| ~128 | Phenyl-C (meta) |

| ~127 | Phenyl-C (ipso) |

| ~54 | -CH₂- |

Expert Insights:

The chemical shifts of the triazole ring carbons (C4 and C5) are particularly diagnostic. The carbon bearing the carboxylic acid group (C4) is expected to be further downfield than the carbon with the proton (C5). The methylene carbon signal around 54 ppm is a characteristic feature for N-benzyl groups in triazole systems.[2]

Caption: Predicted NMR assignments for the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid will display characteristic absorption bands for the O-H and C=O of the carboxylic acid, C-H and C=C of the aromatic rings, and vibrations of the triazole ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic & Triazole |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring |

| ~1400 | N=N stretch | Triazole Ring |

| ~1200 | C-O stretch | Carboxylic Acid |

| ~900-690 | C-H bend | Aromatic Ring |

Authoritative Grounding:

The broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. The strong C=O stretch around 1700 cm⁻¹ further confirms this functional group. The vibrations of the 1,2,3-triazole ring are more complex, but characteristic bands are expected in the 1400-1000 cm⁻¹ region.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

The mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) is well-suited for this molecule, particularly in the negative ion mode to deprotonate the carboxylic acid, giving a clear [M-H]⁻ ion. Electron ionization (EI) would provide more extensive fragmentation, which is useful for structural elucidation.

Data Interpretation (ESI):

In ESI negative ion mode, the primary ion observed would be the deprotonated molecule:

-

m/z [M-H]⁻: Calculated for C₁₀H₈N₃O₂⁻: 202.06

Data Interpretation (EI):

Under EI conditions, the molecule will fragment in a predictable manner. The molecular ion peak ([M]⁺˙ at m/z 203) may be observed. Key fragmentation pathways would include:

-

Loss of COOH: [M - 45]⁺

-

Formation of the benzyl cation: [C₇H₇]⁺ at m/z 91 (tropylium ion), which is often the base peak.

-

Cleavage of the benzyl group: [M - C₇H₇]⁺

Sources

crystal structure of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives

An In-Depth Technical Guide on the Crystal Structure of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its stability, synthetic accessibility, and capacity for forming crucial intermolecular interactions.[1][2] This guide provides a comprehensive exploration of the , a scaffold of significant interest in drug discovery. We will dissect the synthetic pathways, detail the protocols for obtaining diffraction-quality single crystals, and illuminate the process of structural elucidation via Single-Crystal X-ray Diffraction (SCXRD). A core focus will be on the application of Hirshfeld surface analysis to deconstruct the complex network of non-covalent interactions that govern crystal packing. By understanding these three-dimensional atomic arrangements, researchers can gain profound insights into structure-activity relationships (SAR), ultimately enabling the rational design of more potent and specific therapeutic agents.

The Strategic Importance of the 1,2,3-Triazole Scaffold in Drug Discovery

The five-membered heterocyclic 1,2,3-triazole ring is a bioisostere for amide bonds but with superior metabolic stability and a larger dipole moment, making it an attractive component in drug design.[3] Its derivatives exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][3][4][5] Marketed drugs such as the antibiotic Cefatrizine and the anti-HIV agent TSAO feature the 1,2,3-triazole core, underscoring its clinical relevance.[5]

The 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid framework is particularly noteworthy. The benzyl group provides a lipophilic anchor and potential for π-stacking interactions, the carboxylic acid offers a key site for hydrogen bonding and salt formation, and the triazole ring itself acts as a rigid linker and hydrogen bond acceptor.[6] Determining the precise three-dimensional structure of these molecules is not merely an academic exercise; it is fundamental to understanding how they interact with biological targets. Crystal structure analysis provides the exact coordinates of each atom, revealing the intramolecular geometry and the intermolecular forces that dictate how molecules recognize and bind to each other in the solid state. This information is invaluable for computational modeling, predicting physicochemical properties, and guiding the synthesis of next-generation drug candidates.

Synthesis: Building the Molecular Framework

The most robust and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[2] This reaction involves the coupling of an azide and a terminal alkyne. For the parent compound, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, the reaction is typically between benzyl azide and propiolic acid.

Causality in Synthesis: The choice of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) is critical. It dramatically accelerates the reaction and, crucially, controls the regioselectivity, yielding almost exclusively the 1,4-disubstituted isomer. The uncatalyzed thermal reaction produces a mixture of 1,4- and 1,5-isomers, which is undesirable for pharmaceutical applications where isomeric purity is paramount.

Experimental Protocol: Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid

This protocol describes a general procedure for the synthesis.

-

Preparation of Benzyl Azide: Dissolve benzyl bromide (1 eq.) in a suitable solvent mixture like acetone/water. Add sodium azide (NaN₃, ~1.2 eq.) and stir the mixture at room temperature overnight. Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution.

-

Cycloaddition Reaction: To a solution of propiolic acid (1 eq.) in a solvent such as acetone, add the previously prepared benzyl azide (1 eq.).[7]

-

Catalysis: Introduce the copper(I) catalyst. A common system is CuSO₄·5H₂O (0.05 eq.) and sodium ascorbate (0.1 eq.) in water.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, the product often precipitates from the solution upon cooling.[7] The solid can be collected by filtration, washed with cold water and a non-polar solvent (like hexane) to remove impurities, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure acid as white crystals.[7]

From Powder to Gem: The Art of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[8] The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered, three-dimensional lattice. Purity is non-negotiable; impurities disrupt the lattice and inhibit the growth of suitable crystals.[9]

The Principle of Slow Growth: Rapid precipitation from a supersaturated solution leads to the formation of many small nucleation sites, resulting in microcrystalline powder. The key is to approach the point of supersaturation very slowly, allowing a few nucleation sites to form and then grow steadily over time.[9][10]

Experimental Protocol: Growing Crystals by Slow Evaporation

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble. If solubility is too high, evaporation will take too long; if too low, the compound won't dissolve sufficiently.

-

Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in the chosen solvent (e.g., methanol, acetonitrile, or ethyl acetate). Use a clean, dust-free vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[9]

-

Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Patience: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[9]

Caption: Workflow for growing single crystals for X-ray diffraction.

Deciphering the Architecture: Single-Crystal X-ray Diffraction

SCXRD is the definitive method for determining the atomic structure of a crystalline solid.[11] When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific, predictable pattern. By measuring the positions and intensities of these diffracted spots, we can work backward mathematically to generate a 3D model of the electron density within the crystal, and from that, infer the positions of the atomic nuclei.[8]

Experimental Workflow: SCXRD Analysis

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, cooled in a stream of liquid nitrogen (to reduce thermal motion of the atoms), and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data, adjusting atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a Crystallographic Information File (CIF).

Data Presentation: Crystallographic Data Table

The following table presents representative crystallographic data for a derivative, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, to illustrate the type of information obtained from an SCXRD experiment.[12]

| Parameter | 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[12] |

| Chemical Formula | C₁₁H₁₁N₃O₂·H₂O |

| Formula Weight ( g/mol ) | 235.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5808 (13) |

| b (Å) | 7.4995 (15) |

| c (Å) | 12.337 (3) |

| α (°) | 99.87 (4) |

| β (°) | 93.75 (3) |

| γ (°) | 91.80 (3) |

| Volume (ų) | 598.0 (2) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 292 |

| R-factor [I > 2σ(I)] | 0.064 |

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];subgraph "SCXRD Analysis Workflow" A[Single Crystal] --> B[Mount on Goniometer]; B --> C[X-ray Data Collection]; C --> D[Data Processing]; D --> E{Structure Solution (Phase Problem)}; E --> F[Structure Refinement]; F --> G[Validation & Analysis]; G --> H[Final Structure (CIF)]; end A[fillcolor="#F1F3F4", fontcolor="#202124"]; B[fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [shape=diamond, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; F [fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [fillcolor="#F1F3F4", fontcolor="#202124"];

}

Caption: The workflow for single-crystal X-ray diffraction analysis.

Visualizing Interactions: Hirshfeld Surface Analysis

While crystal structures show atomic positions, Hirshfeld surface analysis provides a powerful way to visualize and quantify the intermolecular interactions that hold the crystal together.[13][14] The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density.[15]

Interpreting the Surface: Properties like the normalized contact distance (dnorm) can be mapped onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts (like hydrogen bonds) that are shorter than the van der Waals radii sum, while blue regions represent longer contacts.

2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of all intermolecular contacts.[13][16] Each point on the plot corresponds to a point on the surface, and the plot shows the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. Distinctive patterns on the fingerprint plot correspond to specific types of interactions:

-

Sharp spikes: Characteristic of strong hydrogen bonds (e.g., O-H···O, O-H···N).[13][16]

-

Diffuse, scattered points: Represent weaker van der Waals or H···H contacts.[13][16]

For 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, Hirshfeld analysis can precisely quantify the contributions of O-H···N hydrogen bonds from the carboxylic acid to the triazole ring, π-π stacking between benzyl rings, and numerous weaker C-H···O and H···H interactions that collectively stabilize the crystal packing.[12]

Caption: Key intermolecular forces governing crystal packing.

Implications for Rational Drug Design

The knowledge gleaned from the crystal structure is directly applicable to drug development:

-

Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, one can identify the specific conformations and intermolecular interactions that are essential for biological activity.

-

Pharmacokinetic Properties: The strength of the crystal lattice, dictated by the intermolecular forces, influences key properties like melting point and solubility. A very stable crystal lattice can lead to poor solubility, hindering oral bioavailability. Understanding these forces allows chemists to modify the structure to create polymorphs or salts with more favorable properties.

-

Computational Chemistry: An experimentally determined crystal structure provides the most accurate starting point for computational studies. This high-resolution 3D model can be used for molecular docking simulations to predict how the molecule will bind to its protein target, guiding the design of derivatives with enhanced binding affinity.

Conclusion

The crystallographic analysis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives is a critical component of modern drug discovery. It provides an unambiguous, atom-level blueprint of the molecule's three-dimensional structure and the subtle non-covalent forces that govern its self-assembly. This guide has outlined the integrated workflow—from rational synthesis and meticulous crystal growth to advanced structural analysis—that empowers researchers. By leveraging these techniques, particularly the quantitative insights from Hirshfeld surface analysis, scientists can make more informed decisions in the iterative cycle of drug design, accelerating the journey from a promising molecular scaffold to a clinically effective therapeutic.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

PrepChem. (n.d.). Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. PrepChem.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triazole Derivatives in Modern Chemistry and Pharma. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. [Link]

-

Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). A number of triazole derivatives in clinical applications. ResearchGate. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Pokhodylo, N. T., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 32(3), 434-444. [Link]

-

Zhao, G. L., Lin, J., & Xiao, H. P. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o199. [Link]

-

Li, Y., et al. (2020). Application of triazoles in the structural modification of natural products. RSC Advances, 10(42), 25162-25181. [Link]

-

Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(11), 154. [Link]

-

Lin, J., Xiao, H. P., & Zhao, G. L. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o378. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 268-274. [Link]

-

Jones, P. G. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 297-303. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, A. A. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Applicable Chemistry, 7(4), 896-905. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

González-Calderón, D., et al. (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 63(3). [Link]

-

University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid|CAS 28862-12-6 [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. How To [chem.rochester.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 12. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 14. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Therapeutic Landscape of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Executive Summary

The 1,2,3-triazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and capacity for forming specific, multi-point interactions with biological macromolecules.[1][2] This guide focuses on a specific, promising exemplar of this class: 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid . While serving as a versatile synthetic building block, this molecule and its close derivatives have emerged as potent bioactive agents with distinct therapeutic potential.[3] Analysis of the available scientific literature points toward two primary, validated target classes: cytoskeletal proteins (specifically tubulin) and metalloenzymes (specifically carbonic anhydrases) . This document provides an in-depth exploration of the mechanistic rationale for these targets, detailed experimental workflows for their validation, and an overview of other exploratory therapeutic avenues. The central thesis is that 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid represents a high-value starting point for the development of novel anticancer agents by targeting validated pathways with a chemically tractable and versatile scaffold.

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The triazole core is a cornerstone of numerous FDA-approved drugs, a testament to its favorable pharmacological properties.[4] Unlike many other aromatic systems, the 1,2,3-triazole ring is highly resistant to metabolic degradation, including oxidative and reductive conditions, and is stable to acid/base hydrolysis.[1] Its three nitrogen atoms act as excellent hydrogen bond acceptors, and the ring system possesses a significant dipole moment, allowing it to function as a bioisostere for amide bonds while conferring superior stability.[5]

The subject of this guide, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (Molecular Formula: C₁₀H₉N₃O₂), combines this robust core with two key functional groups that drive its biological activity:

-

N1-Benzyl Group: Adds lipophilicity and provides a vector for steric and hydrophobic interactions within protein binding pockets. Substitutions on this phenyl ring are a critical determinant of potency.[6]

-

C4-Carboxylic Acid Group: Introduces polarity and a key hydrogen bonding and ion-pairing center, crucial for anchoring the molecule in active sites, particularly those of metalloenzymes.[3]

The fixed N1-substitution locks the molecule's tautomeric state, providing a rigid and predictable geometry for rational drug design.[3]

Primary Therapeutic Target Area: Disruption of Microtubule Dynamics

The most compelling evidence for the therapeutic application of this scaffold lies in oncology, specifically through the targeting of tubulin. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitotic spindle formation, making them a clinically validated target for anticancer drugs like paclitaxel and vincristine.[6]

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of the 1-benzyl-1H-1,2,3-triazole scaffold have been shown to function as potent antimicrotubule agents.[6] The proposed mechanism involves direct binding to tubulin, preventing its polymerization into functional microtubules. This disruption of microtubule dynamics triggers a cascade of downstream events:

-

Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint.

-

Cell Cycle Blockade: Cells are arrested in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death.[6]

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the N-1 benzyl group are critical for antiproliferative activity, with certain substitutions leading to IC₅₀ values in the nanomolar range against cancer cell lines.[6]

Caption: Pathway of tubulin polymerization inhibition leading to apoptosis.

Experimental Workflow: Validation of Antimicrotubule Activity

A tiered approach is essential to rigorously validate that a compound's cytotoxic effects are mediated by tubulin inhibition.

Tier 1: In Vitro Tubulin Polymerization Assay

-

Principle: This cell-free assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules. Polymerization is tracked by monitoring the increase in light scattering or fluorescence of a reporter dye.

-

Protocol:

-

Reagents: Purified bovine or porcine brain tubulin (>99% pure), GTP, polymerization buffer (e.g., PEM buffer), fluorescent reporter (e.g., DAPI), test compound, positive control (Paclitaxel), negative control (DMSO).

-

Procedure: a. Prepare a reaction mixture in a 96-well plate containing polymerization buffer and tubulin on ice. b. Add serial dilutions of the test compound, positive control, or vehicle control (DMSO). c. Initiate polymerization by transferring the plate to a 37°C fluorometric plate reader. d. Monitor the fluorescence increase at 37°C for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC₅₀ value for inhibition of polymerization.

-

-

Causality Check: A direct effect in this assay strongly suggests tubulin is a primary target, independent of other cellular machinery.

Tier 2: Cell-Based Immunofluorescence Microscopy

-

Principle: To visualize the effect of the compound on the microtubule network within intact cells.

-

Protocol:

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.

-

Treatment: Treat cells with the compound at its approximate IC₅₀ and 10x IC₅₀ concentration for a relevant time period (e.g., 18-24 hours). Include positive (Nocodazole) and negative (DMSO) controls.

-

Staining: Fix cells (e.g., with ice-cold methanol), permeabilize, and stain with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI or Hoechst.

-

Imaging: Acquire images using a confocal or high-resolution fluorescence microscope.

-

-

Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network. Treated cells should exhibit a diffuse tubulin stain and disrupted, fragmented, or absent microtubules, consistent with polymerization inhibition.[6]

Secondary Therapeutic Target Area: Metalloenzyme Inhibition

The chemical structure of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid makes it an ideal candidate for inhibiting metalloenzymes, where a metal ion is critical for catalytic activity.

Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of CO₂. Certain isoforms (e.g., CA IX and CA XII) are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting proliferation and metastasis. This makes them an attractive anticancer target.[3]

Mechanism of Action: Zinc Chelation

The inhibitory mechanism is predicated on the coordination of the compound to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[3] The triazole ring's nitrogen atoms and the deprotonated carboxylate group can act as zinc-binding groups, displacing the zinc-bound water molecule/hydroxide ion and blocking the enzyme's catalytic function.

Experimental Workflow: Target Engagement and Inhibition

Tier 1: In Vitro Carbonic Anhydrase Inhibition Assay

-

Principle: A colorimetric assay measuring the esterase activity of a purified CA isoform (e.g., CA II as a model, or tumor-associated CA IX).

-

Protocol:

-

Reagents: Purified human CA isoform, p-nitrophenyl acetate (substrate), assay buffer, test compound.

-

Procedure: a. In a 96-well plate, add buffer, enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., Acetazolamide). b. Pre-incubate to allow for binding. c. Initiate the reaction by adding the substrate, p-nitrophenyl acetate. d. Monitor the formation of the p-nitrophenolate product by measuring absorbance at ~400 nm over time.

-

Data Analysis: Determine the rate of reaction for each concentration and calculate the IC₅₀ value.

-

Tier 2: Cellular Thermal Shift Assay (CETSA)

-

Principle: This assay confirms that the compound binds to its intended target within the complex environment of a live cell. The binding of a ligand (the drug) typically stabilizes the target protein, increasing its melting temperature.

-

Protocol:

-

Treatment: Treat intact cancer cells expressing the target CA isoform with the test compound or vehicle.

-

Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

-

Detection: Analyze the amount of soluble CA protein remaining at each temperature using Western blotting or another quantitative protein detection method.

-

-

Data Analysis: Plot the percentage of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating target engagement and stabilization.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Exploratory Therapeutic Areas and Data Summary

While tubulin and carbonic anhydrase represent the most strongly supported targets, the broader triazole literature suggests other potential avenues for exploration.[7][8]

-

Kinase Inhibition: Triazole derivatives have been identified as inhibitors of various kinases involved in cancer signaling, such as Focal Adhesion Kinase (FAK), EGFR, and CDK4.[9][10] The 1-benzyl-1,2,3-triazole scaffold could be adapted to target the ATP-binding pocket of these enzymes.

-

Antimicrobial Activity: Derivatives have shown activity against bacterial and fungal strains, including S. aureus, E. coli, and Candida albicans.[11][12] However, reports suggest the activity of simpler derivatives can be weak, indicating that significant chemical optimization would be required for this application.[12][13]

-

Neurological Targets: Other triazole compounds are known to inhibit enzymes relevant to neurological disorders, such as acetylcholinesterase and butyrylcholinesterase.[8]

Table 1: Summary of Reported In Vitro Activity for 1-benzyl-1H-1,2,3-triazole Derivatives

| Derivative Class | Target / Cell Line | Activity Metric | Reported Value | Reference |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | MCF-7 (Breast Cancer) | IC₅₀ | 46 nM | [6] |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Tubulin Polymerization | IC₅₀ | ~1.5 µM | [6] |

| 1-benzyl-1H-1,2,3-triazole-4-carboxamide | A. baumannii (Bacteria) | % Inhibition | 21.05% | [11] |

| 1-benzyl-1H-1,2,3-triazole-4-carboxamide | C. albicans (Fungus) | % Inhibition | 13.20% | [11] |

| General Scaffold | General Cancer Cell Lines | Cytotoxicity | Significant | [3] |

Conclusion and Future Directions

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a molecule of significant therapeutic interest, primarily in the field of oncology. The existing evidence strongly supports its role as a scaffold for developing potent inhibitors of tubulin polymerization and carbonic anhydrases . Its synthetic tractability, metabolic stability, and proven bioactivity make it an excellent starting point for lead optimization campaigns.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and testing a library of derivatives with diverse substitutions on the N1-benzyl ring and modifications of the C4-carboxylic acid to optimize potency and selectivity for either tubulin or specific CA isoforms.

-

Head-to-Head Comparison: Directly comparing optimized compounds against clinical standards (e.g., paclitaxel, acetazolamide) in the validated in vitro and cell-based assays described herein.

-

In Vivo Efficacy: Advancing lead candidates into preclinical animal models of cancer to evaluate anti-tumor efficacy, pharmacokinetics, and safety.

-

Target Deconvolution: For highly potent compounds, employing advanced proteomics techniques (e.g., chemical proteomics) to confirm the primary targets and identify potential off-targets in an unbiased manner.

By pursuing these logical next steps, the therapeutic potential of this promising chemical scaffold can be fully realized.

References

-

Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research. [Link]

-

Huber, K. D., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. Apollo - University of Cambridge Repository. [Link]

-

Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]

-

Huber, K. D., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. MalariaWorld. [Link]

-

Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

-

Miller, P. A., et al. (2012). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters. [Link]

-

Sánchez-Sánchez, J., et al. (2016). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Journal of the Mexican Chemical Society. [Link]

-

Wang, C., et al. (2022). Therapeutic potential of 1,2,3-triazole hybrids for leukemia treatment. Archiv der Pharmazie. [Link]

-

ResearchGate. (n.d.). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]

-

Pokhodylo, N., & Matiychuk, V. (2019). Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment. Semantic Scholar. [Link]

-

Tawfiq, K. M., Sabri, M., & Hashim, R. A. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences. [Link]

-

ResearchGate. (2016). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. ResearchGate. [Link]

-

Sharma, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Cogent Chemistry. [Link]

-

ResearchGate. (2017). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

ResearchGate. (2025). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Potential pharmaceuticals based on 1,2,3-triazoles. ResearchGate. [Link]

-

Abuo-Rahma, G. E. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship. [Link]

-

Torres-García, P., et al. (2022). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society. [Link]

-

Li, Y. R., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link]

-

Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

-

Samanta, S., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. RSC Advances. [Link]

-

Xiao, H. Y., et al. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Bou-Salah, L., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid|CAS 28862-12-6 [benchchem.com]

- 4. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 9. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 10. escholarship.org [escholarship.org]

- 11. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

The Strategic Deployment of 1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this pursuit, the 1,2,3-triazole ring has emerged as a "privileged scaffold"—a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocycle is not merely a passive linker; its unique electronic and steric properties allow it to serve as a versatile pharmacophore, a bioisosteric replacement for labile bonds, and a rigid framework for orienting functional groups toward biological targets.[3] Its remarkable stability to metabolic, oxidative, and reductive conditions further enhances its appeal in drug design.[4]

This guide focuses on a particularly strategic building block: 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid . We will dissect its synthesis, explore the rationale behind its structural components, and provide detailed protocols for its application, demonstrating its power as a cornerstone for the rapid generation of diverse compound libraries aimed at a spectrum of therapeutic targets.

Core Attributes of the Building Block: A Structural Rationale

The utility of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid stems from the synergistic interplay of its three key components: the 1,2,3-triazole core, the N-1 benzyl substituent, and the C-4 carboxylic acid handle.

-

The 1,2,3-Triazole Core: This heterocycle is a superb bioisostere of the trans-amide bond, a ubiquitous feature in peptides and protein ligands that is often susceptible to enzymatic degradation.[1][2] The triazole mimics the amide's size, planarity, and dipole moment (~4.5-5 D for the triazole vs. ~3.5 D for the amide), enabling it to maintain crucial hydrogen bonding interactions with target proteins.[1][4] The nitrogen atoms act as hydrogen bond acceptors, while the C-5 proton can serve as a weak hydrogen bond donor.[3] This bioisosteric replacement strategy often imparts enhanced metabolic stability, a critical objective in drug development.[2]

-

The N-1 Benzyl Group: The benzyl group is more than just a simple substituent. Its presence provides a degree of conformational flexibility, allowing the aromatic ring to explore different binding pockets and engage in favorable π-π stacking or hydrophobic interactions.[5] Furthermore, the phenyl ring of the benzyl group serves as a platform for synthetic modification. As structure-activity relationship (SAR) studies have shown, substitution on this ring can dramatically influence biological activity, providing a straightforward vector for optimizing potency and selectivity.[6] For instance, a meta-phenoxy substitution on the benzyl group was found to be critical for the antiproliferative activity of certain antimicrotubule agents.[6]

-

The C-4 Carboxylic Acid: This functional group is the primary anchor for diversification. It provides a reactive handle for coupling with a vast array of amines, alcohols, and other nucleophiles, most commonly to form a library of carboxamides.[7] This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental tenet of fragment-based drug discovery (FBDD).[] The acidity of this group can also contribute to the molecule's overall physicochemical properties, such as solubility.

Caption: Rationale for the utility of the core building block.

Synthesis and Characterization: A Validated Protocol

The most common and efficient synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is achieved through a [3+2] cycloaddition reaction between benzyl azide and propiolic acid. This reaction, a variation of the Huisgen cycloaddition, proceeds reliably and typically results in a mixture of N-1 and N-2 substituted isomers, from which the desired N-1 isomer can be isolated.[9]

Detailed Experimental Protocol: Synthesis

Reaction: Benzyl Azide + Propiolic Acid → 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Materials:

-

Benzyl azide (C₇H₇N₃, MW: 133.15 g/mol )

-

Propiolic acid (C₃H₂O₂, MW: 70.05 g/mol )

-

Acetone (ACS grade)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzyl azide (e.g., 35.8 g, 269 mmol) in acetone (84 mL).

-

To this stirring solution, add propiolic acid (e.g., 19.3 g, 276 mmol) dropwise over 15-20 minutes. An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane/ethyl acetate with a few drops of acetic acid).

-

After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0 °C for 1-2 hours.

-

The product, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, will precipitate from the solution as a white solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum. A typical yield is around 60-65%.[9]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation and Characterization: The identity and purity of the synthesized building block must be rigorously confirmed.

| Technique | Expected Observations |

| Melting Point | Sharp melting point, literature values vary slightly. |

| ¹H NMR | Signals corresponding to the benzyl CH₂, aromatic protons, and the triazole C-H proton. The carboxylic acid proton will be a broad singlet.[1] |

| ¹³C NMR | Resonances for the benzyl carbons, the triazole ring carbons, and the carbonyl carbon.[3][10] |

| FT-IR | Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches.[9] |

| Mass Spec (MS) | Correct molecular ion peak corresponding to C₁₀H₉N₃O₂ (m/z = 203.07).[11] |

Application in Lead Generation: From Building Block to Bioactive Amide

The true power of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is realized when it is used as a scaffold in FBDD workflows. The carboxylic acid is typically activated and then coupled with a library of primary or secondary amines to generate a diverse set of carboxamide derivatives.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general and robust method for coupling the triazole carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt).

Materials:

-

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

-

Desired primary or secondary amine (1.1-1.2 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt (0.1-1.0 eq, catalytic or stoichiometric)

-

Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq).

-

Dissolve the acid in the anhydrous solvent (e.g., DCM).

-

Add the amine (1.1 eq), HOBt (e.g., 0.1 eq), and the base (e.g., DIPEA, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.[12][13]

Causality and Trustworthiness: The use of EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine. The base is crucial to neutralize the HCl salt of EDC and the HOBt, driving the reaction to completion. This two-part activation system is a self-validating and highly reliable method for amide bond formation.[12]

Case Studies: Demonstrated Biological Activity

Derivatives of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid have demonstrated significant potential across multiple therapeutic areas.

Anticancer Applications

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and found to be potent inhibitors of cancer cell growth.[6] SAR studies revealed that modifications to both the N-benzyl group and the appended aryl amide were crucial for activity.

| Compound ID | Key Structural Feature | Target Cell Line | IC₅₀ (nM) |

| 4e | Phenyl-oxazole amide | MCF-7 (Breast) | 560 |

| 13e | meta-phenoxy on N-benzyl, Furan amide | MCF-7 (Breast) | 46 |

Data sourced from Miller et al. (2014).[6]

The nearly 12-fold increase in potency from compound 4e to 13e highlights the importance of SAR exploration. The mechanism of action for these compounds was determined to be the inhibition of tubulin polymerization, leading to M-phase cell cycle arrest and apoptosis.[6]

Antimicrobial Applications

Libraries of benzylic 1,2,3-triazole-4-carboxamides have been synthesized and screened for antifungal and antibacterial activity.[7][12] These studies show that the scaffold is a viable starting point for developing new antimicrobial agents. For example, certain derivatives showed promising inhibitory activity against fungal pathogens like Candida albicans and bacteria such as Acinetobacter baumannii.[7]

| Compound ID | Activity Type | Pathogen | % Inhibition (at 32 µg/mL) |

| 5a | Antifungal | C. neoformans | 22.35% |

| 5h | Antifungal | C. albicans | 17.70% |

| 5n | Antibacterial | A. baumannii | 20.20% |

| 7a | Dual Action | A. baumannii | 21.05% |

| C. albicans | 13.20% |

Data sourced from Pokhodylo, N. T., et al. (2024).[7]

These results underscore the scaffold's potential, indicating that specific structural features within the carboxamide derivatives contribute significantly to their selective or broad-spectrum antimicrobial effects.

Conclusion and Future Outlook

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a high-value, strategic building block for modern medicinal chemistry. Its robust synthesis, combined with the triazole core's advantageous properties as a stable amide bioisostere, makes it an ideal starting point for FBDD campaigns. The N-benzyl and C-4 carboxylic acid moieties provide orthogonal vectors for synthetic diversification, enabling the systematic exploration of chemical space to optimize ligand-target interactions. As demonstrated in anticancer and antimicrobial research, this scaffold facilitates the rapid development of potent and selective agents. For researchers and drug development professionals, mastering the use of this building block is a key step toward efficiently navigating the complex path of lead discovery and optimization.

References

-

PrepChem (2023). Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid. PrepChem.com. Available at: [Link]

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

- La Vopa, V., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(15), 10975–11029.

- Harner, M. J., et al. (2021). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(1), 114–120.

- Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.

- Vertex Pharmaceuticals Inc. (2025). Lessons learned from use of the 1,2,3-triazole as an amide bioisostere in cystic fibrosis drugs VX-809 and VX-770. ACS Fall 2025.

- Kumar, A., et al. (2020). Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats. Chemical Research in Toxicology, 33(2), 522-535.

-

KNIME. (2023). Revolutionizing Fragment-based Drug Discovery: An Automated, Open-Source Workflow for Generating 3D Fragment Libraries. CBIRT. Available at: [Link]

- Pokhodylo, N. T., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 32(2), 284-293.

- Wang, L., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.

- Zhang, Z., et al. (2021). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry, 218, 113391.

- Gîrbea, V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4165.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). A Literature Review Focusing on the Antiviral Activity of[2][9][11] and[1][9][11]-triazoles. Molecules, 27(19), 6568.

- Fun, H. K., et al. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1659.

-

SpectraBase (2023). 1-Benzyl-4-phenyl-1H-1,2,3-triazole. Wiley. Available at: [Link]

- Eyermann, C. J., & Wipf, P. (2015). Chapter 7. Fragment-Based Drug Discovery. In Burger's Medicinal Chemistry and Drug Discovery.

- Da Settimo, F., et al. (2005). Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII. European Journal of Medicinal Chemistry, 40(6), 585-596.

- Ranu, B. C., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Green Chemistry.

- Paladini, A., et al. (1996). N-benzyl-4-phenyl-1,2,3-triazole derivatives as in vitro inhibitors of the prostaglandin synthesis. Farmaco, 51(8-9), 563-569.

- Guan, T., et al. (2024).

- Zhang, H., et al. (2021). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 13(16), 1435-1451.

- Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422.

- Abuo-Rahma, G. E. D. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 40, 127965.

- Miller, M. W., et al. (2014). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 5(10), 1066–1071.

- Kassiou, M., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(8), 954-964.

- Pokhodylo, N., et al. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Biopolymers and Cell, 37(2), 127-134.

- Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 183-194.

-

ResearchGate (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ResearchGate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 9. prepchem.com [prepchem.com]

- 10. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]

- 11. 1-Benzyl-1H-1,2,3-triazole-4-carboxylic Acid|CAS 28862-12-6 [benchchem.com]

- 12. scielo.org.mx [scielo.org.mx]

- 13. benchchem.com [benchchem.com]

The Versatile Reactivity of the Carboxylic Acid Group in 1,2,3-Triazoles: A Technical Guide for Researchers

Introduction: The 1,2,3-Triazole Core in Modern Chemistry

The 1,2,3-triazole moiety, once a synthetic curiosity, has ascended to a privileged position in medicinal chemistry, materials science, and chemical biology.[1][2] This prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][3][4] The resulting triazole ring is not merely a passive linker; it is a bioisostere of the trans-amide bond, mimicking its key electronic and hydrogen-bonding features while offering superior metabolic stability.

This guide focuses on the reactivity of a particularly valuable functional handle when appended to the 1,2,3-triazole scaffold: the carboxylic acid group. 1,2,3-Triazole-4-carboxylic acids and their derivatives are crucial building blocks for elaborating molecular complexity.[5][6] Understanding the nuances of the carboxylic acid's reactivity in this context is paramount for leveraging its full synthetic potential. The electron-withdrawing nature of the triazole ring influences the acidity and electrophilicity of the carboxyl group, presenting both unique challenges and opportunities in its chemical transformations.

This document provides an in-depth exploration of the key reactions of the carboxylic acid group on the 1,2,3-triazole ring, offering field-proven insights into experimental design, mechanistic considerations, and practical protocols for researchers in drug discovery and chemical development.

Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis

The formation of an amide bond from a carboxylic acid is arguably the most performed reaction in medicinal chemistry.[7][8] Given the 1,2,3-triazole's role as a peptide bond mimic, the ability to efficiently form amide linkages from triazole carboxylic acids is of central importance for constructing novel peptidomimetics and other bioactive molecules.[9][10]

Mechanistic Principle: The Necessity of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and often inefficient due to the formation of a highly unreactive ammonium carboxylate salt.[7][11] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is universally achieved by converting the hydroxyl group into a better leaving group.

Common Activation Strategies and Reagents

The choice of coupling reagent is critical and depends on the substrate's sensitivity, steric hindrance, and the desired scale of the reaction.

| Coupling Reagent Class | Example(s) | Key Advantages | Considerations |

| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Can cause racemization; byproduct (DCU/EDU) removal can be challenging. |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. | More expensive, produces phosphine oxide byproducts. |

| Uronium/Guanidinium Salts | HBTU, HATU | Very rapid and efficient, low racemization.[7][8] | Can be moisture-sensitive. |

| Acid Chlorides | SOCl₂, (COCl)₂ | Highly reactive, suitable for hindered amines. | Harsh conditions (generates HCl), not suitable for sensitive substrates. |

Field-Proven Protocol: HATU-Mediated Amidation of a 1,2,3-Triazole-4-Carboxylic Acid

This protocol provides a reliable method for the synthesis of 1,2,3-triazole-4-carboxamides, which are valuable building blocks in drug discovery.[10]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1,2,3-triazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add the amine (1.1 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The base is crucial to neutralize the ammonium salt formed and to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Esterification: Accessing Key Intermediates and Prodrugs

Ester derivatives of 1,2,3-triazole carboxylic acids are valuable synthetic intermediates and can also serve as prodrugs to improve the pharmacokinetic properties of a parent drug.[12]